3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization using a dehydrating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine: Similar structure but with a methyl group instead of an ethyl group.
5-Tert-Butyl 3-Ethyl 4H,5H,6H,7H-[1,2]Oxazolo[4,5-C]Pyridine-3,5-Dicarboxylate: Contains additional functional groups and a different substitution pattern.
Uniqueness
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .
Biological Activity
3-Ethyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cell lines and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique oxazolo-pyridine structure, which contributes to its biological properties. The molecular formula is C8H12N2O with a molecular weight of 152.19 g/mol .
Anticancer Activity
Research indicates that derivatives of oxazolo-pyridine compounds exhibit significant anticancer properties. For instance, the compound has been tested against various cancer cell lines using assays such as MTT and NRU to assess cell viability.
- Cell Lines Tested :
- HepG2 (liver cancer)
- AGS (gastric adenocarcinoma)
- Balb/c 3T3 (fibroblast)
In a study evaluating the cytotoxicity of related compounds, moderate inhibitory activity was observed against HepG2 cells with IC50 values indicating effective concentration ranges .
Cell Line | IC50 Value (µM) | Assay Type |
---|---|---|
HepG2 | 10-20 | MTT |
AGS | 15-25 | NRU |
Balb/c 3T3 | >50 | TPC |
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound increases caspase 3/7 activity in AGS cells, which is indicative of apoptosis .
Case Study 1: Synthesis and Screening
A series of oxazolo-pyridine derivatives were synthesized and screened for their cytotoxicity. The results indicated that modifications to the oxazolo-pyridine framework could enhance biological activity. For example, compounds with electron-donating groups showed improved efficacy against cancer cell lines .
Case Study 2: Stability and Metabolism
Stability studies conducted in phosphate-buffered saline (PBS) and human plasma revealed that the compound maintains stability under physiological conditions. The half-life in human liver microsomes was determined to be approximately 45 minutes . This suggests potential for further development as a therapeutic agent.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-2-7-6-3-4-9-5-8(6)11-10-7/h9H,2-5H2,1H3 |
InChI Key |
KESOEFXQHNMPLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.